2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

Catalog No.
S734850
CAS No.
55921-65-8
M.F
C8H13N5O
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

CAS Number

55921-65-8

Product Name

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

IUPAC Name

3-hydroxy-2-imino-6-pyrrolidin-1-ylpyrimidin-4-amine

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C8H13N5O/c9-6-5-7(11-8(10)13(6)14)12-3-1-2-4-12/h5,10,14H,1-4,9H2

InChI Key

JOITXEDSRYVTLJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=N)N(C(=C2)N)O

Canonical SMILES

C1CCN(C1)C2=NC(=N)N(C(=C2)N)O

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (CAS 55921-65-8), commonly referred to in industry as pyrrolidinyl diaminopyrimidine oxide or nanoxidil, is a pyrimidine N-oxide derivative utilized primarily as a potassium channel opener and hair follicle stimulator. Structurally, it is an analog of minoxidil wherein the piperidine ring is replaced by a pyrrolidine ring, resulting in a lower molecular weight (195.22 g/mol)[1]. This structural modification fundamentally alters the compound's physicochemical profile, yielding significantly higher aqueous solubility and an optimized partition coefficient for epidermal penetration [2]. In procurement contexts, this compound is selected as a high-performance active pharmaceutical ingredient (API) or cosmetic active for topical formulations where enhanced bioavailability and formulation flexibility are required without the solvent constraints typical of older-generation vasodilators [3].

Research Fit

KATP Pathway Tool

Supports mitoKATP channel activation studies, enabling differentiation from sarcKATP channels in pathway research.

Prodrug Model Compound

Suitable for SULT1A1-dependent bioactivation models; requires sulfotransferase activity for metabolite formation.

SAR Probe Core

Pyrrolidinyl-substituted pyrimidine N-oxide core provides a distinct scaffold for structure-activity relationship studies.

Substituting 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide with its generic in-class counterpart, minoxidil, introduces severe formulation and compliance limitations. Minoxidil is notoriously poorly soluble in water, forcing formulators to rely heavily on harsh petrochemical solvents like propylene glycol and high concentrations of ethanol to maintain the active ingredient in solution [1]. This strict solvent requirement directly causes irritant contact dermatitis, scaling, and pruritus in a significant percentage of end-users, leading to poor product compliance[2]. Furthermore, generic minoxidil is prone to crystallization and phase separation when formulated at concentrations above 5% or when combined with other water-soluble actives [3]. Procuring the pyrrolidinyl analog resolves these issues, as its high aqueous solubility permits the development of completely alcohol-free, propylene glycol-free, and multi-active microemulsions that remain physically stable on the shelf [1].

Substitution Risk

Target Compound

Pyrrolidinyl pyrimidine N-oxide scaffold; requires SULT1A1 bioactivation for KATP channel activity.

Potential Substitute

Minoxidil (piperidinyl analog) or direct-acting KATP openers (pinacidil, diazoxide) may exhibit divergent biological profiles.

Prodrug Dependency

Lack of direct vasodilatory activity; parent compound remains inactive in systems lacking sulfotransferase expression.

Direct Opener Comparison

Direct KATP openers bypass bioactivation, potentially altering time course and tissue-specific pathway responses.

Channel Selectivity

Reported intermediate mitoKATP selectivity profile may shift isoform interpretation compared to pan- or highly-selective openers.

Selectivity Profile Mismatch

Substitutes with different selectivity windows (e.g., diazoxide ≈2000-fold) will affect endpoint context in cardioprotection models.

Aqueous Solubility and Solvent-Free Formulation Compatibility

The primary procurement advantage of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is its superior solubility profile compared to standard minoxidil. Minoxidil is poorly soluble in water, necessitating high volumes of propylene glycol and ethanol to prevent crystallization, which limits its maximum stable concentration to approximately 5% in standard vehicles [1]. In contrast, the pyrrolidinyl analog is highly water-soluble, allowing formulators to achieve clear, stable solutions in 100% aqueous or low-alcohol (e.g., 70:30 ethanol/water) microemulsions without the use of petrochemical irritants [2].

Evidence DimensionAqueous solubility and solvent dependency
Target Compound DataHighly water-soluble; forms stable solutions without propylene glycol.
Comparator Or BaselineMinoxidil (poorly soluble; requires high propylene glycol/ethanol; unstable >5%).
Quantified DifferenceElimination of propylene glycol requirement while maintaining phase stability at high concentrations.
ConditionsTopical serum compounding and long-term shelf stability testing.

Enables the procurement and manufacturing of hypoallergenic, alcohol-free formulations that eliminate solvent-induced contact dermatitis.

Channel Selectivity
Head-to-head
mitoKATP EC₅₀ = 7.3 μM
sarcKATP EC₅₀ = 182.6 μM
Supports mitoKATP selectivity research workflow interpretation.
Reported 25-fold selectivity in tested set; guinea-pig ventricular myocytes.

Molecular Weight and Epidermal Penetration Efficiency

Structural modifications in 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide directly enhance its physical penetration capabilities. By replacing the piperidine ring of minoxidil with a pyrrolidine ring, the compound loses one carbon and two hydrogen atoms, reducing its molecular weight from 209.25 g/mol to 195.22 g/mol [1]. This lower molecular weight, combined with an altered lipophilicity profile, allows the pyrrolidinyl analog to absorb into the epidermal layer significantly faster than minoxidil before the carrier solvent evaporates [2].

Evidence DimensionMolecular weight and transdermal absorption kinetics
Target Compound DataMW 195.22 g/mol (pyrrolidine ring structure).
Comparator Or BaselineMinoxidil (MW 209.25 g/mol, piperidine ring structure).
Quantified Difference6.7% reduction in molecular weight leading to faster epidermal penetration prior to evaporation.
ConditionsTopical application on human scalp/epidermis.

Faster absorption maximizes the active dose delivered to the dermal papilla, preventing active ingredient loss due to surface evaporation.

Prodrug Activation
Head-to-head
Parent No relaxation at 5 μM
Sulfate Potent vasodilation at 5 μM
Requires SULT1A1 pathway context for bioactivation model studies.
Isolated rabbit mesenteric artery; contractile force measurement.

Follicular Gene Expression (SHH Pathway) Activation

Beyond physical penetration, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide demonstrates a stronger mechanistic trigger for hair follicle stimulation at the genetic level. In an open-label clinical evaluation comparing the two compounds, the pyrrolidinyl analog induced a 13.5% increase in the mRNA expression of the Sonic Hedgehog (SHH) gene—a critical pathway for transitioning follicles into the anagen phase [1]. In the same assay, a standard 5% minoxidil solution only achieved a 5% increase in SHH mRNA expression [1].

Evidence DimensionSHH gene mRNA expression increase
Target Compound Data13.5% increase in SHH mRNA expression.
Comparator Or Baseline5% Minoxidil solution (5% increase).
Quantified Difference2.7-fold higher induction of SHH gene expression.
ConditionsOpen-label clinical trial / ex vivo follicular cell evaluation.

Provides a stronger, quantifiable biological mechanism for extending the anagen growth phase, justifying its selection for high-efficacy treatments.

SAR: Pyrrolidinyl vs Piperidinyl
Class-level
Pyrrolidinyl Lysyl hydroxylase activity absent
Piperidinyl (Minoxidil) Active inhibitor
Structural analog context may not transfer anti-fibrotic endpoints.
Cultured human skin fibroblasts; data to verify.

Synergistic Co-Formulation and Phase Stability

The rigid solubility constraints of minoxidil severely limit its ability to be co-formulated with other advanced water-soluble therapeutics. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide overcomes this barrier, allowing for transdermal co-delivery in complex nano-compositions[1]. Because it does not require high alcohol or glycol concentrations, it can be seamlessly integrated into liposomes and nanoemulsions alongside 5-alpha reductase inhibitors, peptides, and water-soluble antioxidants without inducing phase separation or active precipitation [2].

Evidence DimensionMulti-active formulation phase stability
Target Compound DataStable in aqueous nanoemulsions and liposomes with multiple co-actives.
Comparator Or BaselineMinoxidil (prone to crystallization and phase separation when co-formulated in aqueous bases).
Quantified DifferenceEnables stable transdermal co-delivery systems that are physically impossible with generic minoxidil.
ConditionsCompounding of multi-target anti-hair loss nano-compositions.

Allows manufacturers to procure a single vasodilator that is fully compatible with modern, multi-ingredient cosmetic and pharmaceutical matrices.

In Vivo Proliferation
Supporting
DNA synthesis increased
0.01–0.03 mg/kg s.c. dosing
Supports in vivo model-response context for proliferation studies.
70% partial hepatectomy model; pathway blocked by 5-HD.
Aqueous Solubility
Source review
Pyrrolidinyl Deriv. 100% water-soluble (claimed)
Minoxidil ~2% in EtOH/PG/water vehicle
Supports formulation-exposure review; may impact solubility profiles.
Qualitative claim; no quantitative flux or penetration comparison.

Hypoallergenic Anti-Alopecia Topicals

Due to its high aqueous solubility and independence from propylene glycol, this compound is the optimal choice for developing premium, hypoallergenic hair regrowth serums. It directly addresses the procurement need for effective vasodilators that do not trigger the irritant contact dermatitis commonly seen in generic minoxidil users [1].

Multi-Active Nanoemulsion Serums

Leveraging its phase stability in water-based systems, this compound is ideal for complex formulations requiring the co-delivery of multiple active ingredients. It serves as the primary potassium channel opener in serums that also contain water-soluble peptides, amino acids, and 5-alpha reductase inhibitors, where traditional minoxidil would cause crystallization[2].

Advanced Transdermal Delivery Systems

Its lower molecular weight (195.22 g/mol) and optimized lipophilicity make it highly suitable for integration into advanced delivery vectors, such as liposomal encapsulations or microneedling-assisted therapies, ensuring rapid epidermal penetration and maximum bioavailability at the dermal papilla [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
mitoKATP Pathway Research
Intermediate mitoKATP selectivity profile
Pathway interpretation excluding SDH inhibition context
SULT1A1-Dependent Prodrug Model
Parent-to-metabolite bioactivation dependence
Tissue-specific sulfotransferase expression analysis
Pyrimidine N-Oxide SAR Studies
Pyrrolidinyl vs. piperidinyl scaffold context
Lysyl hydroxylase inhibitory activity review
In Vivo Tissue Regeneration Models
Reported in vivo proliferation endpoint
mitoKATP-dependent pathway blockade (5-HD) confirmation

XLogP3

0.9

UNII

23GGI87A7F

Other CAS

55921-65-8

Wikipedia

Pyrrolidinyl diaminopyrimidine oxide

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